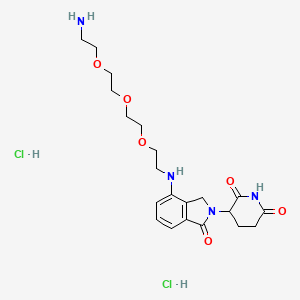
Lenalidomide 4'-PEG3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide 4’-PEG3-amine (dihydrochloride) is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is specifically designed for use in proteolysis-targeting chimeras (PROTACs), which are molecules that induce the degradation of target proteins. Lenalidomide 4’-PEG3-amine (dihydrochloride) incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for conjugation to various protein ligands .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide 4’-PEG3-amine (dihydrochloride) involves multiple steps:
Starting Material: Lenalidomide is used as the starting material.
PEG Linker Attachment: The PEG linker is attached to the lenalidomide molecule through a series of reactions involving amide bond formation.
Terminal Amine Introduction: The terminal amine is introduced via nucleophilic substitution reactions.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form through treatment with hydrochloric acid
Industrial Production Methods: Industrial production of Lenalidomide 4’-PEG3-amine (dihydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Types of Reactions:
Oxidation: Lenalidomide 4’-PEG3-amine (dihydrochloride) can undergo oxidation reactions, particularly at the amine and PEG linker sites.
Reduction: Reduction reactions can occur at the carbonyl groups present in the lenalidomide core structure.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the terminal amine
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Formation of N-oxides or PEG chain cleavage products.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups
科学研究应用
Lenalidomide 4’-PEG3-amine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-related proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用机制
Lenalidomide 4’-PEG3-amine (dihydrochloride) functions by recruiting the cereblon protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG linker and terminal amine allow for the conjugation of various ligands, enabling the selective degradation of specific proteins .
相似化合物的比较
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Iberdomide: A newer compound with improved efficacy in certain conditions .
Uniqueness: Lenalidomide 4’-PEG3-amine (dihydrochloride) is unique due to its incorporation of a PEG linker and terminal amine, making it highly versatile for conjugation in PROTAC applications. This allows for the targeted degradation of a wide range of proteins, offering significant advantages in therapeutic development .
属性
分子式 |
C21H32Cl2N4O6 |
|---|---|
分子量 |
507.4 g/mol |
IUPAC 名称 |
3-[7-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H30N4O6.2ClH/c22-6-8-29-10-12-31-13-11-30-9-7-23-17-3-1-2-15-16(17)14-25(21(15)28)18-4-5-19(26)24-20(18)27;;/h1-3,18,23H,4-14,22H2,(H,24,26,27);2*1H |
InChI 键 |
ZJNXHHVMOYSOIW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















